Ethyl formimidate hydrochloride

Description

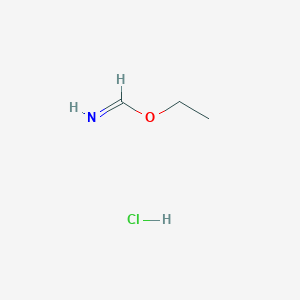

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl methanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.ClH/c1-2-5-3-4;/h3-4H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUTTYRVDANTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503221 | |

| Record name | Ethyl methanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16694-46-5 | |

| Record name | Methanimidic acid, ethyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16694-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 102062 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016694465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16694-46-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl methanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl formimidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl Formimidate Hydrochloride: Synthesis, Reactivity, and Applications

Introduction: The Versatile Imidate Building Block

Ethyl formimidate hydrochloride, also known as ethyl methanimidate hydrochloride, is a reactive and versatile organic reagent that serves as a cornerstone in the synthesis of a wide array of nitrogen-containing compounds. As a stable, crystalline solid, this Pinner salt is an essential precursor for constructing amidine functionalities, which are prevalent in medicinal chemistry and materials science. Its utility stems from the electrophilic nature of the imidate carbon, which readily undergoes nucleophilic attack by amines and other nucleophiles. This guide provides an in-depth exploration of the synthesis, core chemical properties, reactivity, and proven applications of this compound, offering a technical resource for researchers and drug development professionals aiming to leverage its synthetic potential.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white solid that is sensitive to moisture and heat. Proper storage under anhydrous conditions and at reduced temperatures (2-8°C) is critical to prevent degradation. On heating, it is known to decompose into formamidine hydrochloride, ethyl formate, and ethyl chloride.

Chemical Structure

Caption: Figure 1: Structure of this compound.

Core Properties Data

| Property | Value | Source(s) |

| IUPAC Name | ethyl methanimidate;hydrochloride | |

| CAS Number | 16694-46-5 | |

| Molecular Formula | C₃H₈ClNO | |

| Molecular Weight | 109.55 g/mol | |

| Physical Form | Solid | |

| Melting Point | 75 °C (decomposes) | |

| Storage Temperature | 2-8°C | |

| Topological Polar Surface Area | 33.1 Ų |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons) and a singlet for the formyl proton (-CH=). The iminium proton (-NH=) may be broad and its chemical shift can be solvent-dependent.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the ethyl group (~2850-2950 cm⁻¹), a strong C=N stretching band for the iminium group (~1650-1690 cm⁻¹), and C-O stretching (~1050-1150 cm⁻¹).

Note for Researchers: For definitive characterization, it is recommended to acquire spectra on the specific lot of material being used. Spectroscopic data can be found in databases such as PubChem and ChemicalBook, though may lack detailed peak assignments.

Synthesis: The Pinner Reaction

The primary and most efficient method for synthesizing this compound is the Pinner reaction . This acid-catalyzed reaction involves the nucleophilic addition of an alcohol to a nitrile in the presence of anhydrous hydrogen chloride.

Causality and Mechanistic Insight

The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which dramatically increases the electrophilicity of the nitrile carbon. This activation allows the weakly nucleophilic alcohol (ethanol) to attack the nitrile carbon, forming a nitrilium cation intermediate. A subsequent proton transfer yields the thermodynamically stable imidate hydrochloride salt, often called a Pinner salt, which typically precipitates from the reaction mixture under anhydrous, low-temperature conditions. Maintaining low temperatures is crucial to prevent the salt from decomposing into an amide and an alkyl halide.

Caption: Figure 2: Pinner Reaction Synthesis Workflow.

Experimental Protocol: Solvent-Free Pinner Synthesis

This protocol is adapted from a green chemistry approach that minimizes solvent waste and provides high yields.

Materials:

-

Formonitrile (or a suitable precursor like hydrogen cyanide, handle with extreme caution) (1.0 eq)

-

Anhydrous Ethanol (3.0 eq)

-

Anhydrous Hydrogen Chloride (HCl) gas

-

Reaction flask equipped with a gas inlet tube, magnetic stirrer, and sealed with a septum

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: Charge a pre-dried reaction flask with anhydrous ethanol (3.0 eq) and the nitrile source (1.0 eq).

-

Cooling: Cool the mixture to 0-5°C using an ice bath.

-

HCl Addition: Slowly bubble anhydrous HCl gas through the stirred solution. Monitor the reaction temperature closely, ensuring it remains below 5°C. The amount of HCl added should be stoichiometric to the ethanol (approx. 3.0 eq). The quantity of HCl can be determined by weighing the reaction vessel at regular intervals.

-

Reaction Time: Once HCl addition is complete, allow the mixture to stir at 5°C for 20-24 hours. The this compound salt will precipitate as a white solid.

-

Isolation: Remove the excess ethanol and dissolved HCl by rotary evaporation under vacuum, ensuring the bath temperature remains low (≤ 10°C).

-

Drying: The resulting white, crystalline solid is dried under vacuum to yield the final product.

Self-Validating System: The success of the synthesis is validated by the precipitation of a white solid. The reaction must be kept strictly anhydrous; the presence of water would lead to the hydrolysis of the product to ethyl formate and ammonium chloride.

Chemical Reactivity and Applications

The synthetic utility of this compound is centered on its reaction with primary and secondary amines to form N-substituted formamidines. This transformation is the gateway to a multitude of more complex molecular architectures, particularly nitrogen-containing heterocycles.

Mechanism: Amidine Formation and Cyclization

The reaction proceeds via nucleophilic attack of the amine on the electrophilic imidate carbon. This forms a tetrahedral intermediate which then eliminates a molecule of ethanol to yield the stable formamidinium hydrochloride salt. The resulting amidine can then be used in subsequent cyclization reactions. For example, reaction with a molecule containing a second nucleophilic site can lead to the formation of five- or six-membered rings, a common strategy for synthesizing imidazoles, pyrimidines, and triazines.

Caption: Figure 3: Mechanism of Amidine and Imidazole Formation.

Key Applications in Synthesis

This compound is a documented reagent in the preparation of numerous biologically relevant molecules:

-

Imidazole Derivatives: It is a key building block for constructing the imidazole ring, a core component of many pharmaceuticals.

-

s-Triazines: Used in the trimerization reactions to form substituted triazine rings.

-

Bredinin: A reactant involved in the synthesis of this immunosuppressive drug via amination of an acyclic precursor.

-

Nucleoside Analogues: Employed in the preparation of 5-aminoimidazole-4-carboxylic acid ribotides, which are intermediates in purine biosynthesis.

-

Antifungal Agents: Used to create amidine conjugates of the ornithine moiety of antifungal compounds.

Experimental Protocol: Synthesis of Substituted Imidazoles

The following is a general procedure for the synthesis of 5-amino-1-aryl-4-cyanoimidazoles, demonstrating the two-step, one-pot potential of formimidate chemistry. This protocol is conceptualized from methodologies involving the reaction of formimidates with aminomalononitrile derivatives.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (e.g., p-toluidine) (1.0 eq)

-

Aminomalononitrile tosylate (1.0 eq)

-

Anhydrous Ethanol

-

Triethylamine (or another non-nucleophilic base)

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Amidine Formation: To a suspension of this compound (1.0 eq) in anhydrous ethanol, add the substituted aniline (1.0 eq). Stir the mixture at room temperature for 3-4 hours to form the corresponding N-aryl formamidine hydrochloride in situ.

-

Neutralization and Addition: Cool the reaction mixture in an ice bath and add triethylamine (2.2 eq) to neutralize the hydrochloride salts and liberate the free bases. To this mixture, add aminomalononitrile tosylate (1.0 eq).

-

Cyclization: Equip the flask with a condenser and heat the reaction mixture to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under vacuum.

-

Purification: Isolate the solid product by filtration. Wash the solid with cold ethanol and then diethyl ether. If necessary, the crude product can be purified further by recrystallization or column chromatography.

Trustworthiness through Validation: The progress of both the amidine formation and the subsequent cyclization can be independently monitored by TLC. The final product structure should be confirmed by standard analytical techniques (NMR, IR, MS) and compared against expected values or literature reports.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).

-

Avoid breathing dust. Use a dust mask (e.g., N95) if necessary.

-

Avoid all personal contact. Prevent contact with skin, eyes, and clothing.

-

Keep away from moisture and oxidizing agents.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is 2-8°C.

-

Store away from incompatible materials.

-

Conclusion

This compound is a powerful and efficient reagent for introducing the formamidine functional group. Its reliable synthesis via the Pinner reaction and its predictable reactivity with nucleophiles make it an invaluable tool for synthetic chemists. By understanding its core properties, reaction mechanisms, and handling requirements, researchers in drug discovery and organic synthesis can effectively utilize this building block to construct complex nitrogen-containing molecules and heterocycles with high efficiency and control.

References

- BenchChem. (n.d.). A Technical Guide to Amidine Bond Formation with Methyl Formimidate.

- The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ.

- Wikipedia. (n.d.). Amidine.

- BenchChem. (n.d.). Reactivity Face-Off: Methyl Formimidate vs. Ethyl Formimidate in Synthetic Chemistry.

- PubChem. (n.d.). This compound.

- Schwerk, R., & Gais, H.-J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1629–1635.

- Zhang, Y., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.

- Wikipedia. (n.d.). Pinner reaction.

- Organic Chemistry Portal. (n.d.). Pinner Reaction.

- Organic Chemistry Portal. (n.d.). Amidine synthesis.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

- Watanabe, K., et al. (2011). Improved Pinner Reaction with CPME as a Solvent. Organic Process Research & Development, 15(1), 123-126.

- Noè, M., Perosa, A., & Selva, M. (2013).

- Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140.

- Google Patents. (n.d.). CN102643237B - Method for preparing 1H-imidazole-4-formic acid.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Organic Chemistry Portal. (n.d.). Imidazole synthesis.

- Nyce, G. W., et al. (2003). A Facile Preparation of Imidazolinium Chlorides. Organic Letters, 5(21), 3915–3918.

- PubChemLite. (n.d.). This compound (C3H7NO).

- University of Colorado Boulder. (n.d.). IR Absorption Table.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (HMDB0031229).

- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.

- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

An In-depth Technical Guide to Ethyl Formimidate Hydrochloride: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Reagent

Ethyl formimidate hydrochloride, a valuable and reactive organic compound, serves as a cornerstone in the synthesis of a diverse array of nitrogen-containing heterocycles. Its unique structural features, particularly the presence of a reactive imino ester group, make it an indispensable tool for medicinal chemists and researchers in drug discovery and development. This guide provides a comprehensive overview of the structure, formula, synthesis, and key applications of this compound, with a focus on its practical utility in the modern research laboratory. We will delve into the mechanistic underpinnings of its reactivity and provide a detailed, field-proven protocol for its application in heterocyclic synthesis, empowering researchers to leverage this versatile reagent in their scientific endeavors.

Core Properties and Structure of this compound

This compound is the hydrochloride salt of ethyl formimidate. The presence of the hydrochloride group enhances its stability and handling characteristics, making it a readily available and convenient reagent for various chemical transformations.

The structure of this compound is characterized by an ethyl group attached to an oxygen atom, which is double-bonded to a carbon atom. This carbon is also bonded to an imino group (=NH), and the nitrogen atom is protonated and associated with a chloride ion.

Caption: Simplified workflow of the Pinner reaction for imidate synthesis.

Applications in Heterocyclic Synthesis

This compound is a versatile building block for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. Its utility stems from the electrophilic nature of the imidate carbon, which is susceptible to attack by various nucleophiles.

Key applications include the synthesis of:

-

s-Triazines: These six-membered heterocyclic compounds are synthesized by the reaction of this compound with biguanides or other suitable nitrogen-containing precursors.

-

Aminoimidazoles: this compound can be used to construct the imidazole ring, a core structure in many biologically active molecules. For instance, it is a key reagent in the synthesis of 5-amino-1-(2-pyridyl)imidazole. * Purines and Pyrimidines: As a precursor to imidazole derivatives, it plays an indirect but crucial role in the synthesis of purine and pyrimidine nucleosides, the building blocks of DNA and RNA.

-

Other Nitrogen-Containing Heterocycles: Its reactivity allows for its use in the synthesis of a variety of other heterocyclic systems, including those containing both nitrogen and other heteroatoms.

Experimental Protocol: Synthesis of 2,4-Diamino-6-phenyl-1,3,5-triazine

This section provides a detailed, step-by-step protocol for the synthesis of a 2,4-diamino-s-triazine derivative, a class of compounds with known biological activities, using this compound. This protocol is designed to be a self-validating system, with clear explanations for each step.

Rationale for the Synthesis

The synthesis of 2,4-diamino-s-triazines from this compound typically involves a condensation reaction with a biguanide derivative. The formimidate acts as an electrophilic one-carbon component that reacts with the nucleophilic nitrogens of the biguanide to form the triazine ring.

Caption: Experimental workflow for the synthesis of a 2,4-diamino-s-triazine.

Materials and Reagents

-

This compound (1.0 eq)

-

Phenylbiguanide hydrochloride (1.0 eq)

-

Sodium methoxide (2.0 eq)

-

Anhydrous Methanol

-

Distilled Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Büchner funnel and filter paper

-

Vacuum oven

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol.

-

Expertise & Experience: The use of anhydrous methanol is critical to prevent the hydrolysis of the this compound, which would lead to the formation of ethyl formate and reduce the yield of the desired triazine.

-

-

Addition of Sodium Methoxide: To the stirred methanol, carefully add sodium methoxide. The sodium methoxide serves as a base to neutralize the hydrochloride salts of both the ethyl formimidate and the phenylbiguanide, generating the free bases in situ, which are the reactive species.

-

Addition of Reactants: Add phenylbiguanide hydrochloride to the methanolic sodium methoxide solution and stir until it dissolves. Then, add this compound in one portion.

-

Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Trustworthiness: The reflux condition provides the necessary activation energy for the condensation and cyclization reaction to proceed at a reasonable rate. Monitoring by TLC ensures that the reaction is followed to completion, maximizing the yield.

-

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A white solid will precipitate out of the solution.

-

Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid sequentially with cold distilled water and then with a small amount of cold methanol.

-

Expertise & Experience: Washing with water removes any inorganic salts (like sodium chloride) formed during the reaction. The subsequent wash with cold methanol removes any unreacted starting materials or soluble impurities without dissolving a significant amount of the product.

-

-

Drying: Dry the purified solid in a vacuum oven at 60 °C to a constant weight.

-

Characterization: The final product, 2,4-diamino-6-phenyl-1,3,5-triazine, can be characterized by its melting point and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin. [1]It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. [1]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. A thorough understanding of its structure, the Pinner reaction for its synthesis, and its reactivity profile empowers researchers to effectively utilize this compound in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. The detailed experimental protocol provided in this guide serves as a practical example of its application and highlights the importance of careful experimental design and execution for successful synthetic outcomes.

References

- PubChem.

- Scientific Laboratory Supplies. Ethyl formimidate hydrochlorid | 396788-10G | SIGMA-ALDRICH | SLS. [Link]

- Oakwood Chemical.

- ResearchGate.

- Organic Syntheses. A MILD AND GENERAL METHOD FOR THE SYNTHESIS OF AMIDINES. [Link]

- PubChem. Ethanimidic acid, ethyl ester, hydrochloride (1:1). [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl Formimidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl formimidate hydrochloride, a valuable reagent in organic synthesis, serves as a crucial building block for the construction of various nitrogen-containing heterocyclic compounds and amidine derivatives.[1][2] Its utility is particularly pronounced in the pharmaceutical industry for the synthesis of biologically active molecules.[1] This guide provides a comprehensive overview of the synthesis of this compound, with a primary focus on the Pinner reaction.[3][4] It delves into the mechanistic underpinnings of this transformation, offers a detailed experimental protocol, and addresses critical safety considerations. Furthermore, this document outlines methods for the characterization of the final product and discusses potential challenges and troubleshooting strategies, aiming to equip researchers with the knowledge required for its successful and safe preparation.

Introduction: The Significance of this compound in Modern Synthesis

This compound, also known as ethyl methanimidate hydrochloride, is a versatile intermediate in organic chemistry.[1][5] Its structure, featuring a reactive imino ester group, makes it a valuable precursor for the synthesis of a wide array of organic molecules. In the realm of drug discovery and development, it is a key reactant in the preparation of various therapeutic agents, including antifungal compounds and bredinin, an immunosuppressive agent.[1] The compound is also instrumental in the synthesis of s-triazines and substituted imidazoles, which are important scaffolds in medicinal chemistry.[1][2][6]

The primary route to this compound is the Pinner reaction, a classic and reliable method that involves the acid-catalyzed reaction of a nitrile with an alcohol.[3][4][7] This reaction, first reported by Adolf Pinner in 1877, provides a straightforward pathway to imino ester hydrochlorides, often referred to as Pinner salts.[3][4][8]

The Pinner Reaction: A Mechanistic Deep Dive

The synthesis of this compound is a prime example of the Pinner reaction. The overall transformation involves the reaction of hydrogen cyanide (or a suitable precursor) with ethanol in the presence of anhydrous hydrogen chloride. However, for practical and safety reasons, the reaction is typically carried out using a nitrile, in this case, formonitrile (hydrogen cyanide), which is often generated in situ or replaced by a more stable equivalent.

The mechanism of the Pinner reaction is a well-established, acid-catalyzed nucleophilic addition.[3]

Step 1: Protonation of the Nitrile The reaction is initiated by the protonation of the nitrogen atom of the nitrile by the strong acid, hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon.

Step 2: Nucleophilic Attack by the Alcohol The alcohol, in this case, ethanol, acts as a nucleophile and attacks the activated nitrile carbon. This results in the formation of a protonated imino ester intermediate.

Step 3: Deprotonation A subsequent deprotonation step, typically facilitated by the chloride ion or another molecule of the alcohol, yields the final product, the this compound salt, also known as a Pinner salt.[7][9]

It is crucial to conduct the Pinner reaction under strictly anhydrous conditions.[7] The presence of water can lead to the hydrolysis of the imino ester salt to the corresponding ester, which is an undesired side reaction.[3]

Caption: Generalized mechanism of the Pinner reaction.

Experimental Protocol for the Synthesis of this compound

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties |

| Acetonitrile | CH₃CN | 41.05 | Flammable, toxic |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | Flammable, hygroscopic |

| Hydrogen Chloride (gas) | HCl | 36.46 | Corrosive, toxic |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Extremely flammable, peroxide former |

Note: Due to the extreme toxicity of hydrogen cyanide, this protocol utilizes acetonitrile as a safer starting material, leading to the synthesis of ethyl acetimidate hydrochloride, a closely related and commonly used Pinner salt. The principles and procedures are directly analogous to the synthesis of this compound. A method for the synthesis of ethyl acetimidate hydrochloride involves cooling a solution of anhydrous ethanol and acetonitrile and then introducing hydrogen chloride gas.[10] Another approach uses acetyl chloride which reacts with ethanol to generate HCl in situ.[10][11]

Step-by-Step Procedure

Warning: This procedure must be carried out in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[12]

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube filled with calcium chloride is assembled. The entire apparatus must be flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Charging the Reactor: The flask is charged with anhydrous ethanol and acetonitrile.[10] The mixture is then cooled to between -10°C and 0°C using an ice-salt bath.[10]

-

Introduction of Hydrogen Chloride: Dry hydrogen chloride gas is bubbled through the cooled, stirred solution.[10] The temperature of the reaction mixture should be carefully monitored and maintained below 5°C.[10] The addition of HCl is continued until the reaction is complete, which can be monitored by the precipitation of the product.

-

Reaction and Isolation: After the addition of HCl is complete, the reaction mixture is stirred at a low temperature for several hours.[10] The precipitated solid product is then collected by filtration under an inert atmosphere.

-

Washing and Drying: The collected solid is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities. The product is then dried under vacuum to yield ethyl acetimidate hydrochloride as a white crystalline solid.[13]

Caption: Experimental workflow for the synthesis of ethyl acetimidate hydrochloride.

Safety Precautions and Hazard Management

The synthesis of this compound and its analogues involves the use of several hazardous chemicals, necessitating strict adherence to safety protocols.

-

Hydrogen Chloride (HCl): A highly corrosive and toxic gas that can cause severe respiratory tract irritation and burns upon contact.[12] It must be handled in a well-ventilated fume hood, and appropriate respiratory protection should be used.

-

Acetonitrile: A flammable and toxic liquid. Inhalation, ingestion, or skin contact can be harmful.

-

Anhydrous Ethanol and Diethyl Ether: Both are highly flammable liquids.[14] Diethyl ether can also form explosive peroxides upon storage and exposure to air and light. All sources of ignition must be excluded from the work area.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves.[12]

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.[12]

Characterization of this compound

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

| Analytical Technique | Expected Results |

| Melting Point | Approximately 75°C with decomposition.[2][6] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=N stretching and N-H bending. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra will show characteristic chemical shifts and coupling patterns for the ethyl group and the formimidate proton. |

| Elemental Analysis | The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine should be in close agreement with the calculated values for the molecular formula C₃H₈ClNO.[5] |

Troubleshooting and Common Pitfalls

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction; presence of moisture. | Ensure the reaction goes to completion by monitoring with an appropriate technique. Use rigorously dried solvents and reagents. |

| Product is an oil or sticky solid | Presence of impurities or residual solvent. | Ensure thorough washing with anhydrous diethyl ether and complete drying under vacuum. |

| Formation of ester by-product | Presence of water in the reaction mixture. | Use anhydrous reagents and solvents and maintain a dry atmosphere throughout the experiment. |

| Decomposition of the product | The product is thermally unstable and can decompose upon heating.[2][6] | Avoid excessive heating during drying and store the final product at a low temperature (2-8°C).[2] |

Conclusion

The Pinner reaction remains a highly effective and widely used method for the synthesis of this compound and its derivatives. By understanding the reaction mechanism, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can reliably prepare this valuable synthetic intermediate. The information provided in this guide serves as a comprehensive resource for scientists and professionals in the field of organic synthesis and drug development, enabling the successful and safe execution of this important chemical transformation.

References

- Grokipedia. Pinner reaction. [Link]

- NROChemistry. Pinner Reaction. [Link]

- PubChem.

- SLS - Lab Supplies.

- Organic Chemistry Portal. Pinner Reaction. [Link]

- SynArchive. Pinner Reaction. [Link]

- Wikipedia. Pinner reaction. [Link]

- Oakwood Chemical.

- Organic Syntheses.

- Organic Syntheses. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. [Link]

- PubMed.

- PubMed Central. Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine. [Link]

Sources

- 1. Ethyl formimidate 16694-46-5 [sigmaaldrich.com]

- 2. 甲亚胺乙酯 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. This compound | C3H8ClNO | CID 12578842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scientificlabs.com [scientificlabs.com]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

- 8. synarchive.com [synarchive.com]

- 9. Pinner Reaction [organic-chemistry.org]

- 10. Ethyl acetimidate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Mechanism of Action of Ethyl Formimidate Hydrochloride

Abstract: Ethyl formimidate hydrochloride is a valuable chemical probe used in biochemistry and molecular biology to investigate the structure and function of proteins. As an imidoester, it selectively modifies primary amino groups, most notably the ε-amino group of lysine residues, under specific reaction conditions. This modification, known as amidination, preserves the positive charge of the lysine side chain, thereby minimizing drastic alterations to the protein's overall electrostatic profile while introducing a steric modification. This guide provides a detailed examination of the chemical mechanism of ethyl formimidate, its impact on protein structure and function, and comprehensive protocols for its application and subsequent analysis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for probing protein chemistry.

Introduction to this compound

This compound (also known as ethyl methanimidate hydrochloride) is a water-soluble reagent belonging to the class of imidoesters.[1] Its utility in protein chemistry stems from its specific and mild reactivity towards primary amines. The primary targets on a protein are the ε-amino group of lysine side chains and the α-amino group of the N-terminus.

The key feature of modification by ethyl formimidate is the conversion of a primary amine into a more bulky N-substituted formamidine. Crucially, this reaction conserves the positive charge at the site of modification under physiological pH. This is in stark contrast to other common amine-modifying reagents, such as N-hydroxysuccinimide (NHS) esters, which neutralize the positive charge of lysine upon reaction.[2][3] This charge-preserving characteristic makes ethyl formimidate an invaluable tool for studying the role of specific lysine residues in protein function, where the positive charge itself is critical for activity, such as in DNA binding or enzyme catalysis.[4]

The Core Mechanism: Imidoester Chemistry

The reaction of ethyl formimidate with a primary amine is a nucleophilic substitution reaction. The process is highly dependent on pH, which governs the nucleophilicity of the target amine group.

2.1 The Chemical Reaction

The ε-amino group of a lysine residue has a pKa value typically around 10.5.[5] For it to act as an effective nucleophile, it must be in its unprotonated, basic form (-NH2). Therefore, the reaction is optimally carried out at a slightly alkaline pH, typically between 8.0 and 9.5.[2] In this range, a sufficient concentration of the lysine side chains will be deprotonated and reactive, while the hydrolysis of the ethyl formimidate reagent is minimized.

The reaction proceeds as follows: the nucleophilic primary amine attacks the electrophilic carbon atom of the imidoester. This is followed by the elimination of ethanol, resulting in the formation of a stable N-substituted formamidine derivative.

Caption: Reaction of a protein's lysine residue with ethyl formimidate.

2.2 Influence of pH on Reaction Specificity

The pKa of the N-terminal α-amino group is typically lower (around 8.0) than that of the lysine ε-amino group.[2] This difference in pKa can be exploited to achieve some degree of selectivity. By carefully controlling the pH:

-

At near-physiological pH (~7.5-8.0): The N-terminal α-amino group is more nucleophilic, favoring its modification.

-

At alkaline pH (8.5-9.5): Both the N-terminus and lysine side chains are deprotonated and will be modified.[2]

Structural and Functional Consequences of Modification

Modification with ethyl formimidate introduces a formamidinyl group, which has several consequences for the target protein:

| Feature | Before Modification (Lysine) | After Modification (Formamidine) | Significance |

| Charge at pH 7.4 | +1 | +1 | Minimizes disruption of electrostatic interactions. |

| Steric Bulk | Standard lysine side chain | Increased bulk | Can probe for steric sensitivity in active sites or binding interfaces. |

| Hydrogen Bonding | Can act as a hydrogen bond donor. | Can still act as a hydrogen bond donor, but with altered geometry. | May alter local secondary structure or receptor interactions. |

| Reactivity | Nucleophilic primary amine. | Non-nucleophilic amidine. | Prevents further reactions at this site (e.g., ubiquitination, acetylation). |

The primary application of this modification is as a structural and functional probe. If modification of a lysine residue leads to a loss of function (e.g., decreased enzymatic activity), it implies that this specific residue is important for the protein's action.[4] Because the charge is preserved, the loss of function is more likely attributable to the steric hindrance introduced by the modification or the inability of the modified residue to participate in a specific chemical interaction (other than a purely electrostatic one).

Experimental Protocols & Methodologies

A typical workflow for investigating protein function with ethyl formimidate involves modification, removal of excess reagent, and a functional or structural assay, followed by analytical verification.

Caption: General experimental workflow for protein modification analysis.

4.1 Protocol 1: Modification of a Protein with Ethyl Formimidate HCl

This protocol provides a general guideline for modifying a target protein. Optimal conditions (reagent concentration, incubation time) may need to be determined empirically.

Materials:

-

Target protein solution (e.g., 1-5 mg/mL).

-

Reaction Buffer: 0.2 M sodium borate buffer, pH 8.5.

-

This compound.

-

Quenching/Purification Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4.

-

Dialysis device or size-exclusion chromatography column.

Procedure:

-

Buffer Exchange: Ensure the purified target protein is in the Reaction Buffer. This can be achieved by dialysis or using a desalting column.

-

Reagent Preparation: Immediately before use, prepare a 1 M stock solution of this compound in the Reaction Buffer. Note: The reagent is susceptible to hydrolysis and should be used promptly.

-

Initiate Reaction: Add the ethyl formimidate stock solution to the protein solution to achieve a final reagent concentration of 10-50 mM. A typical starting point is a 20-fold molar excess of reagent over the concentration of primary amines in the solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C. Longer incubation times or higher temperatures can increase modification but may also risk protein denaturation.

-

Quenching and Purification: To stop the reaction and remove excess reagent, exchange the reaction mixture into the Quenching/Purification Buffer using extensive dialysis or a size-exclusion chromatography column (e.g., a PD-10 column).

4.2 Protocol 2: Verification of Modification by Mass Spectrometry

Mass spectrometry is the gold standard for confirming protein modifications. It can determine the extent of modification and identify the specific residues that have been altered.[6][7][8]

Procedure:

-

Sample Preparation: Take aliquots of both the unmodified (control) and modified protein samples.

-

Digestion: Denature the proteins and digest them into smaller peptides using a protease like trypsin. Trypsin cleaves C-terminal to lysine and arginine residues. Note that modification of a lysine will block tryptic cleavage at that site, a key piece of evidence in the analysis.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The modification by ethyl formimidate results in a specific mass shift. The formamidinyl group (-CH=NH) adds a mass of +27.0109 Da to the lysine residue (replacing two hydrogens with the formamidinyl group).

-

Search the MS/MS data against the protein sequence using specialized software (e.g., MaxQuant, Proteome Discoverer), specifying a variable modification of +27.0109 Da on lysine residues.

-

The software will identify peptides containing this mass shift and pinpoint the modified lysine residues based on the fragmentation pattern.[9][10] The absence of cleavage after a modified lysine is also a strong indicator.

-

Conclusion

This compound is a powerful and specific reagent for probing the functional and structural roles of lysine residues in proteins. Its charge-preserving nature allows researchers to investigate the steric and chemical requirements of these residues with minimal electrostatic perturbation. When combined with modern analytical techniques like mass spectrometry, it provides a robust methodology for elucidating the fine details of protein chemistry, making it an essential tool for basic research and therapeutic development.

References

- Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.

- Zhang, H., & Ge, Y. (2011). Comprehensive analysis of protein modifications by top-down mass spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711-722. [Link]

- Choudhary, C., & Mann, M. (2010). Decoding signalling networks by mass spectrometry-based proteomics. Nature Reviews Molecular Cell Biology, 11(6), 427-439. [Link]

- Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699-711. [Link]

- Gautier, V., et al. (2020). Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv. [Link]

- Truong, T. H., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(16), 4749. [Link]

- Masuda, T., et al. (2005). Effects of Chemical Modification of Lysine Residues on the Sweetness of Lysozyme. Chemical Senses, 30(Suppl 1), i174-i175. [Link]

- Li, Y., et al. (2023). A Hydroxylamine-Mediated Amidination of Lysine Residues That Retains the Protein's Positive Charge. Angewandte Chemie International Edition, 62(15), e202218018. [Link]

- Hunter, T., & Sefton, B. M. (1980). Transforming gene product of Rous sarcoma virus phosphorylates tyrosine. Proceedings of the National Academy of Sciences, 77(3), 1311-1315. [Link]

- Zhang, D., & Wang, F. (2020). Chemical and Biochemical Perspectives of Protein Lysine Methylation. ACS Chemical Biology, 15(3), 563-577. [Link]

- The bumbling biochemist. (2022, December 12). Lysine let's you link things!

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12578842, this compound.

Sources

- 1. This compound | C3H8ClNO | CID 12578842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chemical and Biochemical Perspectives of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteomic analysis of protein post-translational modifications by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. msf.ucsf.edu [msf.ucsf.edu]

- 10. biorxiv.org [biorxiv.org]

Physical and chemical properties of Ethyl formimidate hydrochloride

An In-Depth Technical Guide to Ethyl Formimidate Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound, also known as ethyl methanimidate hydrochloride, is a reactive chemical intermediate belonging to the class of imidate salts, often referred to as Pinner salts.[1] With the chemical formula HC(=NH)OC₂H₅·HCl, this compound serves as a valuable C1 building block in synthetic organic chemistry. Its utility stems from the electrophilic nature of the imino carbon, which readily reacts with a variety of nucleophiles. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis via the Pinner reaction, its key chemical transformations, and its applications in the synthesis of complex molecules, particularly for researchers in drug discovery and development. Upon heating, it is known to decompose into formamidine hydrochloride, ethyl formate, and ethyl chloride.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature and is classified as a skin, eye, and respiratory system irritant.[2] Due care and appropriate personal protective equipment are essential during handling. Key physical and chemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16694-46-5 | |

| Molecular Formula | C₃H₈ClNO | [2] |

| Molecular Weight | 109.55 g/mol | |

| Appearance | Solid | |

| Melting Point | 75 °C (decomposes) | |

| Solubility | Partly miscible with water | [3] |

| Storage Temperature | 2-8°C |

Spectroscopic Characterization (Predicted)

For verification of synthesis, the following spectroscopic signatures are predicted.

-

¹H NMR:

-

Triplet (~1.4 ppm) corresponding to the -CH₃ protons.

-

Quartet (~4.5 ppm) corresponding to the -OCH₂- protons.

-

Broad singlet (~8.5-9.5 ppm) for the =CH- proton.

-

Very broad singlet (>11 ppm) for the N-H protons.

-

-

Infrared (IR) Spectroscopy:

Synthesis via the Pinner Reaction

The most common and direct method for synthesizing imidate salts is the Pinner reaction, first described by Adolf Pinner in 1877.[1] The reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[6] For this compound, this translates to the reaction of hydrogen cyanide with anhydrous ethanol in the presence of anhydrous hydrogen chloride gas.

Causality and Experimental Choices

-

Anhydrous Conditions: The reaction is extremely sensitive to water. Any moisture present will hydrolyze the product imidate salt into an ester (ethyl formate), drastically reducing the yield. All glassware must be oven-dried, and anhydrous reagents must be used.

-

Low Temperature: The reaction is exothermic, and the resulting Pinner salt is thermally unstable.[1] Maintaining a low temperature (0-5 °C) is crucial to prevent decomposition and the formation of side products.

-

HCl Gas: Gaseous hydrogen chloride serves as both the catalyst and the source of the hydrochloride salt. It protonates the nitrile nitrogen, activating the carbon atom for nucleophilic attack by the alcohol.[6]

Reaction Mechanism

The mechanism begins with the protonation of the nitrile by HCl, forming a highly electrophilic nitrilium ion. The oxygen atom of ethanol then acts as a nucleophile, attacking the nitrilium carbon. A final proton transfer yields the this compound salt.

Caption: Mechanism of the Pinner reaction for this compound synthesis.

Experimental Protocol: Synthesis of this compound

WARNING: This procedure involves hydrogen cyanide (HCN) and hydrogen chloride (HCl) gas. Both are extremely toxic, corrosive, and hazardous. This synthesis must only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate safety measures and emergency procedures in place.

-

Apparatus Setup: Assemble a three-necked, oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a calcium chloride drying tube.

-

Reagent Preparation: Place the flask in an ice-salt bath to cool to 0-5 °C. Add 100 mL of anhydrous diethyl ether and 11.5 mL (0.2 mol) of anhydrous ethanol to the flask.

-

Hydrogen Cyanide Addition: (EXTREME CAUTION) Slowly and carefully bubble 5.4 g (0.2 mol) of anhydrous hydrogen cyanide gas into the stirred, cold ethanol/ether solution.

-

Hydrogen Chloride Addition: Once the HCN has been added, begin bubbling anhydrous hydrogen chloride gas through the solution. Maintain the temperature at 0-5 °C throughout the addition.

-

Reaction and Precipitation: The product will begin to precipitate as a white solid. Continue the HCl addition for 1-2 hours or until the precipitation appears complete. The reaction progress can be monitored by taking a small aliquot, quenching it with a basic solution, and analyzing for the disappearance of the nitrile peak in the IR spectrum.

-

Isolation: Stop the flow of HCl and purge the apparatus with dry nitrogen gas to remove any excess HCl and HCN. Collect the precipitated solid by rapid filtration under a blanket of dry nitrogen using a Büchner funnel.

-

Washing and Drying: Wash the collected solid twice with 50 mL portions of cold, anhydrous diethyl ether to remove unreacted starting materials.

-

Final Product: Dry the white crystalline solid under vacuum to yield pure this compound. Store immediately in a desiccator in a refrigerator (2-8°C).

Chemical Reactivity and Applications

The primary utility of this compound is as an electrophilic precursor for the synthesis of amidines. This transformation is fundamental in the creation of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

Amidine Synthesis

This compound reacts readily with primary and secondary amines to yield N-substituted formamidines. This reaction is a cornerstone of its application in drug development.

Mechanism of Amidine Formation

The amine acts as a nucleophile, attacking the electrophilic imino carbon of the imidate. This forms a tetrahedral intermediate which then eliminates ethanol to produce the stable, resonance-stabilized amidinium ion.

Caption: Mechanism of N-substituted amidine formation.

Experimental Protocol: Synthesis of N-Phenylformamidine Hydrochloride

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 5.48 g (0.05 mol) of this compound in 50 mL of anhydrous ethanol.

-

Amine Addition: To this stirred solution, add 4.65 g (0.05 mol) of aniline dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 3-4 hours. The reaction can be monitored by TLC for the consumption of aniline.

-

Product Isolation: The product, N-phenylformamidine hydrochloride, will often precipitate from the solution. If not, reduce the volume of the solvent under reduced pressure until precipitation begins.

-

Purification: Cool the mixture in an ice bath for 30 minutes to maximize crystallization. Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Applications in Heterocyclic Synthesis

This compound is a key reagent for constructing various heterocyclic systems. For example, it is used in the preparation of:

-

Imidazoles: Such as 5-aminoimidazole-4-carboxylic acid ribotides.

-

s-Triazines: Through condensation reactions with appropriate nitrogen-containing precursors.

-

Purine Analogs: It is a reactant in the synthesis of biologically active molecules like Bredinin.

Caption: High-level workflow from synthesis to application.

Safety and Handling

This compound is a hazardous substance and must be handled with care.[3]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[3] When handling the powder, a dust mask (e.g., N95) is recommended.[4]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[3] Avoid breathing dust. Avoid all personal contact, including inhalation.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C). Keep away from oxidizing agents.[3]

-

Spills: For minor spills, clean up immediately, avoiding dust generation. For major spills, alert personnel and emergency responders.[3]

Conclusion

This compound is a potent and versatile reagent for introducing the formimidoyl group into molecules. Its synthesis via the Pinner reaction, while requiring stringent safety protocols due to the use of hydrogen cyanide, provides a direct route to this useful intermediate. Its primary application in the synthesis of amidines makes it a valuable tool for medicinal chemists and researchers in drug development, enabling the construction of diverse and complex heterocyclic structures. Proper understanding of its reactivity, handling requirements, and synthetic protocols is key to its effective and safe utilization in the laboratory.

References

- Santa Cruz Biotechnology.

- Schulenberg, S., & Daub, S. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1633–1639.

- Wikipedia contributors. (2023). Pinner reaction. Wikipedia, The Free Encyclopedia.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

- Tota, A., et al. (2013). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry, 15(7), 1894-1900.

- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.

- PubChem. This compound.

- ResearchGate. The formation of ethyl carbamate from ethanol and hydrogen cyanate...

- Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- University of Colorado Boulder, Department of Chemistry. IR Absorption Table.

- PubChem. This compound (Compound).

- ResearchGate. A Facile Protocol for the Synthesis of Mono-N-methyl Anilines via Formimidate Intermediates.

- Organic Syntheses. Butyric acid, α-amino-α-ethyl-.

- PierpaLab. Ethyl Formate Synthesis.

- Hope, E., & Sheldon, W. (1922). The Addition of Hydrogen Cyanide to Derivatives of Glutaconic Acid. Part I. The Addition of Hydrogen Cyanide to Ethyl a-Cyano-P-methylglutaconate. Journal of the Chemical Society, Transactions, 121, 2223-2232.

Sources

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. This compound | C3H8ClNO | CID 12578842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(16694-46-5) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl Formimidate Hydrochloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl formimidate hydrochloride (CAS Number: 16694-46-5), a versatile and reactive reagent with significant applications in organic synthesis and drug development. Moving beyond a simple datasheet, this document delves into the core principles of its reactivity, offers detailed experimental protocols for its key applications, and provides insights into its role in the synthesis of complex, biologically active molecules.

Core Characteristics and Physicochemical Properties

This compound, also known as ethyl methanimidate hydrochloride, is the hydrochloride salt of the ethyl ester of formimidic acid.[1][2] It is a white to off-white crystalline solid that serves as a valuable precursor in the synthesis of a variety of nitrogen-containing heterocycles.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16694-46-5 | [1][2] |

| Molecular Formula | C₃H₈ClNO | [3] |

| Molecular Weight | 109.55 g/mol | [3] |

| Melting Point | 75 °C (decomposes) | [1] |

| Form | Solid | [1] |

| Storage Temperature | 2-8°C | [1] |

Upon heating, this compound can decompose to yield formamidine hydrochloride, ethyl formate, and ethyl chloride.[1][2]

The Pinner Reaction: The Heart of this compound's Reactivity

The primary reactivity of this compound is centered around the Pinner reaction, a classic acid-catalyzed transformation that converts nitriles into imino ester salts, also known as Pinner salts.[4][5][6] This reaction, first described by Adolf Pinner in 1877, is a cornerstone of synthetic organic chemistry.[4][5][6]

The Pinner salt itself is a highly reactive intermediate that can undergo nucleophilic attack by a variety of reagents to yield esters, amidines, or orthoesters, depending on the reaction conditions and the nucleophile employed.[4][5][6]

Mechanism of the Pinner Reaction

The mechanism of the Pinner reaction is a two-step process:

-

Formation of the Nitrilium Ion: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl), to form a highly electrophilic nitrilium ion.

-

Nucleophilic Attack by Alcohol: The alcohol (in this case, ethanol) then acts as a nucleophile, attacking the carbon of the nitrilium ion. Subsequent deprotonation yields the imino ester hydrochloride salt (the Pinner salt).

Caption: Mechanism of the Pinner Reaction.

Critical Experimental Considerations for the Pinner Reaction

The success of the Pinner reaction hinges on careful control of the reaction conditions:

-

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions to prevent the hydrolysis of the Pinner salt to the corresponding ester.[5]

-

Temperature Control: Low temperatures are crucial to prevent the thermodynamically unstable Pinner salt from rearranging to an amide or decomposing.[4]

-

Acid Catalyst: Dry hydrogen chloride gas is the traditional and most effective catalyst.[5]

Applications in the Synthesis of Biologically Active Molecules and Key Intermediates

This compound is a pivotal reagent in the synthesis of a wide array of valuable molecules for the pharmaceutical and agrochemical industries.

Synthesis of Amidines for Drug Discovery

Amidines are a class of organic compounds that are important structural motifs in many pharmaceuticals due to their ability to act as bioisosteres of ureas and guanidines, and their capacity to engage in strong hydrogen bonding interactions with biological targets. This compound provides a direct route to the synthesis of N-substituted formamidines.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl Formamidines

This protocol is a representative example of a Pinner reaction followed by aminolysis to produce an N-aryl formamidine.

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with the starting nitrile (1.0 eq) and anhydrous ethanol (3.0 eq).

-

Pinner Salt Formation: The mixture is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution for 2-4 hours while maintaining the temperature below 5°C. The formation of a white precipitate indicates the formation of the this compound (Pinner salt).

-

Isolation of Pinner Salt (Optional): The precipitated Pinner salt can be isolated by vacuum filtration, washed with cold, anhydrous diethyl ether, and dried under vacuum. For many applications, the salt is used in situ.

-

Amidine Formation: The Pinner salt (or the reaction mixture containing it) is suspended in anhydrous ethanol. A solution of the desired primary amine (1.0 eq) in anhydrous ethanol is added dropwise at 0°C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between an aqueous solution of sodium bicarbonate and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Caption: Workflow for N-Aryl Formamidine Synthesis.

Synthesis of 5-Aminoimidazole-4-carboxamide Ribotide (AICAR) Precursors

This compound is a key reagent in the synthesis of precursors to 5-aminoimidazole-4-carboxamide ribotide (AICAR), a crucial intermediate in purine biosynthesis and an activator of AMP-activated protein kinase (AMPK).[1][2]

Synthesis of s-Triazines

s-Triazines are a class of nitrogen-containing heterocycles with diverse applications, including in pharmaceuticals, herbicides, and as polymer building blocks. This compound can be used in the construction of the s-triazine ring system.[1][2] While a direct one-step synthesis from this compound is less common, it can be used to generate amidine intermediates which then undergo cyclization reactions. A more prevalent method for s-triazine synthesis involves the nucleophilic substitution of cyanuric chloride.[7][8][9]

Experimental Protocol: Representative Synthesis of a Disubstituted s-Triazine

This protocol outlines a general method for the synthesis of a disubstituted s-triazine, a common structural motif.

-

Reaction Setup: A solution of cyanuric chloride (1.0 eq) in acetone is cooled to 0°C in an ice bath.

-

First Nucleophilic Substitution: A solution of the first amine (1.0 eq) and a base such as potassium carbonate (1.0 eq) in acetone is added dropwise to the cyanuric chloride solution while maintaining the temperature at 0°C. The reaction is stirred for 2-4 hours.

-

Second Nucleophilic Substitution: The reaction mixture is then warmed to room temperature, and the second amine (1.0 eq) is added. The reaction is stirred for an additional 12-24 hours.

-

Work-up and Purification: The reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.[7][8][9]

Role in Molybdenum-Catalyzed Asymmetric Ring-Closing Metathesis

This compound is a reactant involved in the synthesis of cyclic amides and amines via Mo-catalyzed asymmetric ring-closing metathesis (ARCM).[1] This advanced synthetic methodology is a powerful tool for the construction of chiral, cyclic molecules, which are prevalent in natural products and pharmaceuticals. The role of this compound is typically in the preparation of the acyclic diene precursors necessary for the metathesis reaction.

Emerging Applications: Protein and Peptide Modification

The reactivity of this compound with primary amines suggests its potential for the chemical modification of proteins and peptides. The N-terminal amine and the ε-amino group of lysine residues are potential sites for reaction.[10][11] Such modifications can be used to introduce biophysical probes, alter protein function, or prepare protein-drug conjugates.[10][11] While specific, detailed protocols for the use of this compound in protein modification are not widely reported, the principles of its reaction with primary amines can be applied in this context. The reaction would need to be carefully optimized in terms of pH, temperature, and stoichiometry to achieve selective modification and maintain protein integrity.

Safety, Handling, and Disposal

This compound is a hazardous substance and should be handled with appropriate safety precautions.[1][12][13]

Table 2: Hazard and Precautionary Statements

| Hazard Statement | Precautionary Statement | Source(s) |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1] |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |

Handling:

-

Avoid all personal contact, including inhalation.[12]

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

-

Avoid formation of dust and aerosols.[1]

-

Keep away from oxidizing agents.[12]

Disposal:

-

All waste must be handled in accordance with local, state, and federal regulations.[12]

-

Dispose of contents/container to an approved waste disposal plant.[13]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a wide range of nitrogen-containing compounds. Its reactivity, primarily governed by the Pinner reaction, provides a reliable method for the preparation of amidines and other heterocyclic systems that are of significant interest to the pharmaceutical and drug development industries. A thorough understanding of its reactivity and careful control of reaction conditions are paramount to its successful application in the laboratory. As the demand for novel and complex molecular architectures continues to grow, the utility of this compound in the synthetic chemist's toolbox is assured.

References

- NROChemistry. Pinner Reaction. [Link]

- Wikipedia. Pinner reaction. [Link]

- Organic Chemistry Portal. Pinner Reaction. [Link]

- SLS. Ethyl formimidate hydrochlorid | 396788-10G | SIGMA-ALDRICH. [Link]

- ResearchGate.

- PMC - NIH.

- NIH. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I)

- PubChem.

- PubMed.

- Google Patents.

- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M

- Oakwood Chemical.

- ResearchGate. Reaction of N-ethylmaleimide with peptides and amino acids. [Link]

- PubMed. Identification of formaldehyde-induced modifications in proteins: reactions with model peptides. [Link]

- Wiley Online Library.

- ResearchGate.

- PMC - NIH.

- PMC - NIH. Reactions of N-ethylmaleimide with peptides and amino acids. [Link]

- PMC - NIH.

- PMC - NIH.

- PubMed. Novel Formaldehyde-Induced Modifications of Lysine Residue Pairs in Peptides and Proteins: Identification and Relevance to Vaccine Development. [Link]

- PMC - PubMed Central.

- Semantic Scholar. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. scientificlabs.com [scientificlabs.com]

- 3. This compound | C3H8ClNO | CID 12578842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Pinner Reaction | NROChemistry [nrochemistry.com]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Molecular weight of Ethyl formimidate hydrochloride

An In-Depth Technical Guide to Ethyl Formimidate Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This compound, a versatile and reactive chemical intermediate, serves as a cornerstone reagent in the synthesis of a wide array of heterocyclic compounds and amidine derivatives. This guide provides a comprehensive overview of its core physicochemical properties, elucidates the principles behind its synthesis via the Pinner reaction, and details its practical application in synthetic organic chemistry. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causality behind experimental protocols, ensuring scientific integrity and providing researchers, scientists, and drug development professionals with a robust framework for its effective and safe utilization. Key quantitative data are summarized for clarity, and detailed, self-validating experimental workflows are presented, supported by diagrams and authoritative references.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named ethyl methanimidate hydrochloride, is the hydrochloride salt of ethyl formimidate.[1][2] As a stable, solid reagent, it is a primary precursor for introducing the formimidoyl group into molecules, a critical step in constructing various nitrogen-containing scaffolds. Its utility is rooted in its specific chemical characteristics, which are summarized below.

The molecular formula of this compound is C₃H₈ClNO, and its molecular weight is 109.55 g/mol .[1][3][4] This value is a cornerstone for all stoichiometric calculations in reaction planning, ensuring precise control over molar ratios for optimal yield and purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 109.55 g/mol | [1][3][5][6] |

| Molecular Formula | C₃H₈ClNO | [1][5][7] |

| CAS Number | 16694-46-5 | [1][3][4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 75 °C (decomposes) | [3][5] |

| Storage Temperature | 2-8°C | [4][5] |

| Solubility | Partly miscible with water | [8] |

| Synonyms | Ethyl methanimidate hydrochloride, Ethyl imidoformate hydrochloride | [1][3][5] |

The Role of this compound in Synthetic Chemistry

The primary utility of this compound lies in its function as an electrophilic building block for the synthesis of amidines and various heterocycles.[9] The molecule contains a highly reactive imidate functional group, which is readily attacked by nucleophiles.

Mechanism of Action and Scientific Rationale

The carbon atom of the imidate group (HC=NH) is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms. The hydrochloride form further enhances this electrophilicity by protonating the imino nitrogen, making the carbon even more susceptible to nucleophilic attack. This is the fundamental principle that makes it a superior reagent for creating the C-N bond, a ubiquitous linkage in pharmaceuticals.

Researchers choose this reagent for several key reasons:

-

Reactivity: The protonated imidate is highly reactive towards a wide range of nucleophiles, including amines and ammonia derivatives.

-

Stability: As a crystalline solid, the hydrochloride salt is significantly more stable and easier to handle than the free base (ethyl formimidate), which is less stable.[9]

-

Byproduct Profile: The primary byproducts of its reaction with amines are ethanol and ammonium chloride, which are generally easy to remove from the reaction mixture, simplifying purification.

The most common application is the formation of N-substituted amidines from primary or secondary amines. This reaction is a cornerstone of medicinal chemistry, as the amidine functional group is a key pharmacophore in many biologically active molecules.

Caption: Generalized reaction pathway for amidine synthesis.

Protocol: Synthesis of this compound (Pinner Reaction)

The classical method for preparing imidate hydrochlorides is the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.[10] This protocol is a self-validating system; successful formation of the product is indicated by the precipitation of a white solid from the reaction mixture.

Rationale Behind Experimental Choices

-